![molecular formula C13H17NO4 B14133630 Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a carbomethoxyphenyl group, and an ethylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate typically involves the reaction of 3-carbomethoxyphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Carbomethoxyphenyl isocyanate+Ethylamine→Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form the corresponding N-oxide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl or aryl halides, appropriate catalysts.
Major Products:
Hydrolysis: Ethylamine and 3-carbomethoxybenzoic acid.
Oxidation: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate N-oxide.
Substitution: Various substituted carbamates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be compared with other carbamate compounds, such as:
- Methyl N-(3-carbomethoxyphenyl)-N-methylcarbamate
- Propyl N-(3-carbomethoxyphenyl)-N-propylcarbamate
- Butyl N-(3-carbomethoxyphenyl)-N-butylcarbamate
Uniqueness: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is unique due to its specific ethyl and carbomethoxyphenyl groups, which confer distinct chemical and biological properties. These properties make it suitable for specific applications that other carbamates may not be able to fulfill.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
methyl 3-[ethoxycarbonyl(ethyl)amino]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-14(13(16)18-5-2)11-8-6-7-10(9-11)12(15)17-3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
WFAVESMAKDOOOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C(=O)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
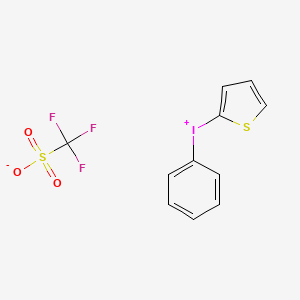
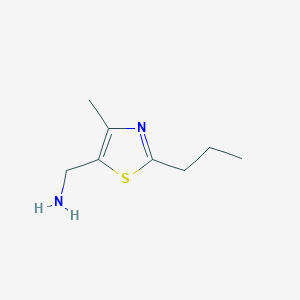

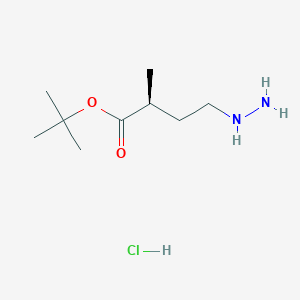
![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

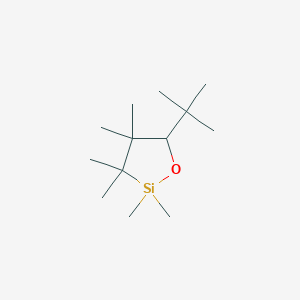
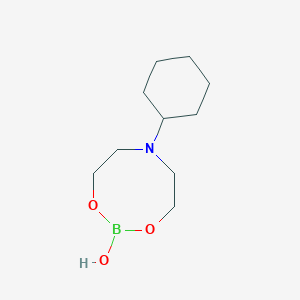
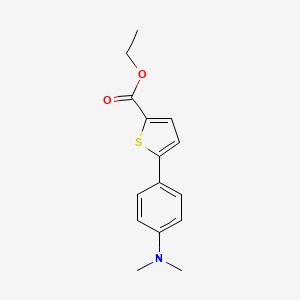
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
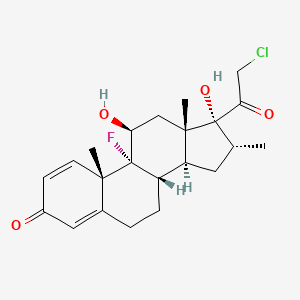
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
